5-Fluoro-2-iodopyridine

概要

説明

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including 5-Fluoro-2-iodopyridine, involves halogen dance reactions and subsequent trapping with electrophiles to generate pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022). Another approach for synthesizing fluoropyridines includes a palladium-catalyzed amination sequence from halopyridinyl iodonium triflates, indicating the versatility of methods available for incorporating the fluorine atom into the pyridine ring (Pauton et al., 2019).

科学的研究の応用

Synthesis of Pentasubstituted Pyridines : 5-Fluoro-2-iodopyridine serves as a valuable building block for synthesizing pentasubstituted pyridines, which have potential applications in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Isomerization and Structural Manipulation : This compound can be transformed into various other pyridines through processes like hydrolysis and isomerization. These transformations are important for creating a range of structures for further chemical analysis and applications (Schlosser & Bobbio, 2002).

Directed Ortho-Lithiation and Synthesis of Alkaloids : It's used in the first metalation of aryl iodides, particularly in the directed ortho-lithiation of iodopyridines, leading to the synthesis of polysubstituted pyridines and fused polyaromatic alkaloids (Rocca, Cochennec, Marsais, Thomas‐Dit‐Dumont, Mallet, Godard, & Quéguiner, 1993).

PET Imaging Tracers for Neurological Diseases : It is involved in the synthesis and radiolabelling of compounds like N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, which is explored as a potential imaging tracer for monoamine oxidase B (MAO-B) related neuropsychiatric diseases in PET scans (Beer, Haeberli, Ametamey, & Schubiger, 1995).

Introduction of Fluorine in Medical Imaging : Its derivatives are used for introducing fluorine-18 into various positions on pyridine rings, expanding the scope of compounds available for medical imaging techniques like Positron Emission Tomography (Carroll, Nairne, & Woodcraft, 2007).

Cancer Chemotherapy : Derivatives of this compound are used in cancer chemotherapy, especially in the clinical applications of compounds like 5-fluorouracil (Heidelberger & Ansfield, 1963).

Radiolabeling in Medical Research : This compound is utilized in radiolabeling studies, especially in the preparation of specific PET tracers for medical research (Humpert, Omrane, Urusova, Gremer, Willbold, Endepols, Krasikova, Neumaier, & Zlatopolskiy, 2021).

Safety and Hazards

将来の方向性

In recent research, 2-fluoro-5-iodopyridine was used as an electrolyte additive in lithium metal batteries. It was found to not only protect the negative electrode effectively by forming a stable SEI but also convert dead lithium into active lithium . This suggests potential future applications of 5-Fluoro-2-iodopyridine in the field of energy storage.

作用機序

Target of Action

Fluorinated pyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, which suggests that they may affect multiple biochemical pathways .

特性

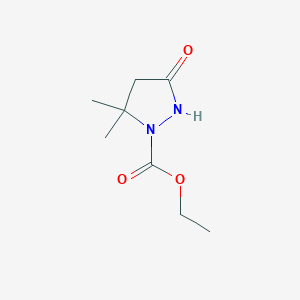

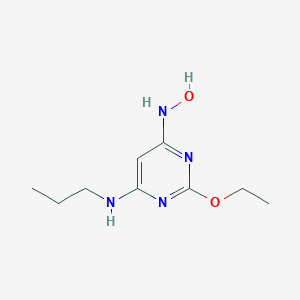

IUPAC Name |

5-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKQNFJMWPLVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628606 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159870-80-1 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

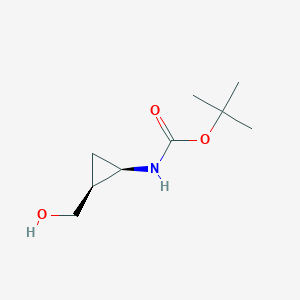

![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)

![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)